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Introduction

Alpha-Galactosylceramide (α-GalCer) is a synthetic glycolipid compound that has emerged

as a powerful vaccine adjuvant.[1][2] Originally derived from the marine sponge Agelas

mauritianus, it is a potent activator of invariant Natural Killer T (iNKT) cells, a unique subset of

T lymphocytes that bridge the innate and adaptive immune systems.[2][3][4] When co-

administered with viral antigens, α-GalCer can significantly enhance both humoral (antibody-

mediated) and cellular (T-cell-mediated) immune responses, making it a highly promising

candidate for the development of next-generation vaccines against a wide range of viral

pathogens, including HIV, influenza, and SARS-CoV-2.[5][6][7][8]

Mechanism of Action

The adjuvant activity of α-GalCer is primarily mediated through the activation of iNKT cells. The

process unfolds through a distinct signaling pathway:

Uptake and Presentation: Antigen-Presenting Cells (APCs), such as dendritic cells (DCs),

take up both the viral antigen and α-GalCer.[9]

CD1d Presentation: Inside the APC, α-GalCer is loaded onto a non-classical MHC class I-

like molecule called CD1d and presented on the cell surface.[4][5]

iNKT Cell Activation: The invariant T-cell receptor (TCR) on iNKT cells specifically recognizes

the α-GalCer-CD1d complex.[4] This interaction triggers the rapid activation of iNKT cells.
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Cytokine Cascade: Activated iNKT cells swiftly release a large bolus of both Th1 (e.g., IFN-γ)

and Th2 (e.g., IL-4) cytokines.[4][6][10]

Downstream Immune Activation: This cytokine burst leads to a cascade of immune activation

events, including the maturation and activation of DCs, the activation of NK cells, and

enhanced proliferation and differentiation of antigen-specific B cells, CD4+ T helper cells,

and CD8+ cytotoxic T lymphocytes (CTLs).[1][6][11]

This multi-faceted activation results in a more robust, comprehensive, and durable immune

response to the co-administered viral antigen. The adjuvant effects are critically dependent on

the CD1d molecule, as demonstrated in CD1d knockout mice where the adjuvant effects are

blocked.[12][13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://adipogen.com/storeconfig/choose/store?destination=alphagalcer
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818010/
https://www.dovepress.com/the-adjuvant-of-alpha-galactosylceramide-presented-by-gold-nanoparticl-peer-reviewed-fulltext-article-IJN
https://pmc.ncbi.nlm.nih.gov/articles/PMC5772602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1360163/
https://academic.oup.com/jimmunol/article-abstract/175/5/3309/8036242
https://pubmed.ncbi.nlm.nih.gov/16116223/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Presenting Cell (APC)

Downstream Immune Activation

Viral Antigen

α-GalCer presented on CD1d

α-GalCer

Loaded onto CD1d

iNKT Cell Activation

B Cell Activation
(Antibody Production)

CD8+ T Cell
(Cytotoxic Response)

DC Maturation NK Cell Activation

Rapid Cytokine Release
(IFN-γ, IL-4)

Produces

Activates Activates Activates Activates

Click to download full resolution via product page

Figure 1. Signaling pathway of α-GalCer as a vaccine adjuvant.
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Data Summary: Efficacy of α-GalCer with Viral
Antigens
The use of α-GalCer has shown significant enhancement of immune responses across various

viral vaccine platforms and models.

Table 1: Adjuvant Effects of α-GalCer on Influenza Virus Vaccines in Mice
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Vaccine Type Antigen Adjuvant Key Findings Reference

Live Attenuated rNS1 1-73 Virus
α-C-GalCer

(1µg)

Reduced

morbidity and

mortality;

Increased

influenza-specific

total IgG, IgG1,

and IgG2a

antibodies;

Increased IFN-γ

secreting CD8+

T cells.

[6]

DNA Vaccine
Matrix protein 2

(M2)
α-GalCer

Higher IgG titer

and IgG2a/IgG1

ratio compared

to DNA vaccine

alone;

Significantly

increased IFN-γ

and IL-4

production.

[14]

Subunit
PR8

Hemagglutinin
α-GalCer

Afforded

significant

protection

against influenza

virus infection

when

administered

intranasally.

[12][13]

Table 2: Adjuvant Effects of α-GalCer on HIV and SARS-CoV-2 Vaccines in Mice
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Virus
Vaccine
Type

Antigen Adjuvant
Key
Findings

Reference

HIV DNA Vaccine
HIV-1

antigens
α-GalCer

Greatly

enhanced

antigen-

specific CD4+

and CD8+ T-

cell

responses;

10-fold

enhancement

of HIV-

specific

antibody

response; 5

µg of DNA

with α-GalCer

was

equivalent to

50 µg of DNA

alone.

[7]

HIV Peptide

R15K (CTL-

inducing

envelope

peptide)

α-GalCer

(2µg)

Intranasal or

oral delivery

induced

antigen-

specific CTL

responses

and IFN-γ

producing

cells

systemically

and in

various

mucosal

compartment

s.

[5]
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SARS-CoV-2 Subunit RBD-Fc α-GalCer

Induced

potent anti-

RBD antibody

responses

comparable

to other

adjuvants;

Response

was biased

towards Th2

(weaker

IgG2a vs.

IgG1).

[8][15]

Experimental Protocols
The following protocols are generalized from methodologies reported in the literature and

should be adapted for specific experimental contexts.

Protocol 1: Preparation of α-GalCer Adjuvanted Vaccine

Objective: To formulate a viral antigen with α-GalCer for immunization.

Materials:

Viral antigen (e.g., recombinant protein, peptide, inactivated virus, viral vector)

α-GalCer (e.g., KRN7000)

Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)

Vehicle solution (if required for α-GalCer solubilization, as per manufacturer's instructions)

Sterile microcentrifuge tubes

Procedure:
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Reconstitute α-GalCer: Prepare a stock solution of α-GalCer according to the supplier's data

sheet. This may involve solubilizing in a vehicle solution (e.g., a polysorbate-based solution)

and then diluting in PBS.

Dilute Antigen: Dilute the viral antigen to the desired final concentration in sterile PBS.

Formulation: On the day of immunization, combine the diluted viral antigen with the diluted α-

GalCer adjuvant in a sterile microcentrifuge tube. Mix gently by pipetting. The final

formulation is typically a simple admixture.

Example Concentration (from literature for mice): 100 µg of peptide antigen with 2 µg of α-

GalCer.[5] Or, 10² PFU of live attenuated virus with 1 µg of α-C-GalCer.[6]

Final Volume Adjustment: Adjust the final volume with sterile PBS as required for the

intended route of administration (e.g., 50 µL for intranasal immunization in mice).[6]

Storage: Use the prepared vaccine formulation immediately. Do not store the final admixture

for long periods unless stability has been validated.

Protocol 2: Intranasal Immunization of Mice

Objective: To administer the α-GalCer-adjuvanted vaccine via the intranasal route to elicit

mucosal and systemic immunity.

Materials:

Prepared α-GalCer adjuvanted vaccine

6-8 week old mice (e.g., BALB/c or C57BL/6)

Anesthetic agent (e.g., ketamine/xylazine mixture)

Micropipette and sterile tips

Procedure:

Anesthetize Mice: Anesthetize the mice via an appropriate method, such as an

intraperitoneal (IP) injection of a ketamine/xylazine mixture.[5][6] Ensure the animal is fully
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anesthetized (unresponsive to a toe pinch) before proceeding.

Positioning: Hold the mouse in a supine position.

Administration: Using a micropipette, carefully administer the vaccine dose to the nares. For

a 50 µL total dose, slowly dispense 25 µL into each nostril, allowing the mouse to inhale the

liquid between drops.[6]

Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from the

anesthesia.

Immunization Schedule: The schedule can be varied. A prime-only or a prime-boost regimen

can be used. For mucosal immunization, multiple doses (e.g., two or three doses given at 5-

day intervals) have been shown to be effective without inducing the iNKT cell anergy

sometimes observed with repeated parenteral dosing.[5]

Protocol 3: Evaluation of Immune Response - ELISpot Assay for IFN-γ

Objective: To quantify the number of antigen-specific, IFN-γ-secreting CD8+ T cells.

Materials:

Spleens from immunized and control mice

Mouse IFN-γ ELISpot kit

RPMI 1640 medium with supplements

Antigen-specific peptide

CD8+ T cell isolation kit

CO₂ incubator

Procedure:

Spleen Processing: At a predetermined time point post-immunization (e.g., 21 days),

humanely euthanize the mice and aseptically harvest the spleens.[6]
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Cell Isolation: Prepare single-cell suspensions (splenocytes) from the spleens. Isolate CD8+

T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's

protocol.[6]

Antigen Presenting Cell Preparation: Prepare APCs by infecting splenocytes from a naïve

mouse with the relevant virus or by pulsing them with the specific peptide epitope.[6]

ELISpot Plate Coating: Coat the ELISpot plate wells with the anti-IFN-γ capture antibody and

incubate as per the kit instructions. Wash and block the plate.

Cell Plating: Add the prepared APCs and the isolated CD8+ T cells to the wells. Include

positive controls (e.g., mitogen) and negative controls (no peptide).

Incubation: Incubate the plate in a 37°C, 5% CO₂ incubator for the time specified in the kit

protocol (typically 18-24 hours).

Development: Wash the plate and add the biotinylated detection antibody, followed by the

streptavidin-enzyme conjugate and substrate. Spots will form where IFN-γ was secreted.

Analysis: Stop the reaction and allow the plate to dry. Count the spots using an automated

ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Experimental Workflow Visualization
The following diagram outlines a typical workflow for testing an α-GalCer-adjuvanted viral

vaccine in a preclinical model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nanoparticle formulated alpha-galactosylceramide activates NKT cells without inducing
anergy - PMC [pmc.ncbi.nlm.nih.gov]

2. Alpha-galactosylceramide (αGalCer) enhances vaccine-induced protection in a model of
ricin intoxication - PMC [pmc.ncbi.nlm.nih.gov]

3. Enhancement of Mucosal Immunogenicity of Viral Vectored Vaccines by the NKT Cell
Agonist Alpha-Galactosylceramide as Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

4. adipogen.com [adipogen.com]

5. Alpha-Galactosylceramide is an effective mucosal adjuvant for repeated intranasal or oral
delivery of HIV peptide antigens - PMC [pmc.ncbi.nlm.nih.gov]

6. Alpha-C-Galactosylceramide as an Adjuvant for a Live Attenuated Influenza Virus Vaccine
- PMC [pmc.ncbi.nlm.nih.gov]

7. Enhancement of HIV DNA vaccine immunogenicity by the NKT cell ligand, alpha-
galactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Conformationally Restricted Analogues of α-Galactosylceramide as Adjuvant in COVID-19
Subunit Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

9. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]

10. dovepress.com [dovepress.com]

11. NKT cell stimulation with glycolipid antigen in vivo: co-stimulation-dependent expansion,
Bim-dependent contraction, and hypo-responsiveness to further antigenic challenge - PMC
[pmc.ncbi.nlm.nih.gov]

12. academic.oup.com [academic.oup.com]

13. alpha-Galactosylceramide can act as a nasal vaccine adjuvant inducing protective
immune responses against viral infection and tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Adjuvant use of the NKT cell agonist alpha-galactosylceramide leads to enhancement of
M2-based DNA vaccine immunogenicity and protective immunity against influenza A virus -
PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1228890?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5772602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5772602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4278383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4278383/
https://adipogen.com/storeconfig/choose/store?destination=alphagalcer
https://pmc.ncbi.nlm.nih.gov/articles/PMC5798449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5798449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818010/
https://pubmed.ncbi.nlm.nih.gov/18329757/
https://pubmed.ncbi.nlm.nih.gov/18329757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726466/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2013.00114/full
https://www.dovepress.com/the-adjuvant-of-alpha-galactosylceramide-presented-by-gold-nanoparticl-peer-reviewed-fulltext-article-IJN
https://pmc.ncbi.nlm.nih.gov/articles/PMC1360163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1360163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1360163/
https://academic.oup.com/jimmunol/article-abstract/175/5/3309/8036242
https://pubmed.ncbi.nlm.nih.gov/16116223/
https://pubmed.ncbi.nlm.nih.gov/16116223/
https://pubmed.ncbi.nlm.nih.gov/28120096/
https://pubmed.ncbi.nlm.nih.gov/28120096/
https://pubmed.ncbi.nlm.nih.gov/28120096/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Notes: α-Galactosylceramide as a Potent
Adjuvant for Viral Vaccines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1228890#using-alpha-galactosylceramide-as-a-
vaccine-adjuvant-for-viral-antigens]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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